2-(Dimethylamino)-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis The synthesis of compounds related to 2-(Dimethylamino)-2-methylpropan-1-ol often involves reactions that yield key intermediates for further chemical development. For instance, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound, is synthesized as a key intermediate for a natural insecticide, demonstrating the fundamental reactions and mechanisms underlying the synthesis of such molecules. This process typically involves reactions with sodium thiocyanate and is characterized by specific bond lengths and the formation of weak hydrogen bonds that stabilize the crystal structure (Guan-ping Yu et al., 2011).
Molecular Structure Analysis The molecular structure of related compounds, such as 1,3-bis(thiocarbamoyl)-2-NN-dimethylaminopropane hydrochloride, reveals insights into the arrangement and bonding within these molecules. Determined by X-ray crystallography, such structures often crystallize in specific space groups, with dimensions that highlight the molecular arrangement. These studies provide a basis for understanding the molecular geometry and stability influenced by intra- and intermolecular forces (C. Cheer & F. J. Pickles, 1980).
Chemical Reactions and Properties Chemical reactions involving 2-(Dimethylamino)-2-methylpropan-1-ol derivatives can lead to various transformations, highlighting the reactivity and chemical properties of these molecules. For example, reactions catalyzed by alumina-supported tungsten hydride showcase the ability to transform 2-methylpropane into derivatives with high selectivity, illustrating the compound's versatility in chemical reactions (N. Merle et al., 2009).
Physical Properties Analysis The physical properties of compounds related to 2-(Dimethylamino)-2-methylpropan-1-ol, such as hydrogels formed from poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid], reveal the influence of chemical composition on material characteristics. Studies on the swelling behavior of these hydrogels under various conditions provide insights into the physical properties that are crucial for applications in materials science (S. Çavuş & G. Gürdağ, 2007).
Chemical Properties Analysis The chemical properties of 2-(Dimethylamino)-2-methylpropan-1-ol and its derivatives can be explored through synthesis and characterization studies. For instance, the copolymerization of 2-(dimethylamino)ethyl acrylate with 2-acrylamido-2-methylpropanesulphonic acid demonstrates the reactivity of these compounds and their potential to form materials with tailored properties. Such research highlights the versatility and range of chemical properties inherent to this class of compounds (Y. Aggour, 1994).
Scientific Research Applications
Application in Carbonyl Reductase Engineering
2-(Dimethylamino)-2-methylpropan-1-ol and its derivatives are vital intermediates in synthesizing antidepressants. The modification of carbonyl reductase enzymes from Sporobolomyces salmonicolor has shown potential in the enantioselective reduction of β-amino ketones, leading to the production of chiral γ-amino alcohols like 3-(dimethylamino)-1-phenylpropan-1-ol with high enantiomeric excess (ee), which is a crucial factor in drug synthesis (Zhang et al., 2015).
Role in Hydrogel Synthesis
Poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, incorporating 2-(dimethylamino)ethyl methacrylate, were developed to exhibit pH- and temperature-sensitive swelling behavior. These hydrogels can be useful in various applications, including drug delivery systems and tissue engineering, due to their response to environmental changes (Çavuş & Gürdağ, 2007).
Solvatochromic Behavior Studies
The solvatochromic behavior of compounds related to 2-(dimethylamino)-2-methylpropan-1-ol in various solvent mixtures has been investigated. Understanding solvatochromic behavior is crucial in fields like analytical chemistry and material science, as it helps in studying solute-solvent interactions (Giusti et al., 2009).
Crystal Structure Analysis
Research into the crystal structure of 2-(dimethylamino)-1,3-dithiocyanatopropane, a derivative of 2-(dimethylamino)-2-methylpropan-1-ol, has provided insights into the stability of crystal structures through hydrogen bonds and van der Waals forces. Such studies are foundational in crystallography and materials science (Guan-ping et al., 2011).
Use in Magnetic Resonance Perfusion Imaging
2-Methylpropan-2-ol, also known as 2-(dimethylamino)-2-methylpropan-1-ol, has been investigated as a contrast agent for magnetic resonance perfusion imaging. Its ability to diffuse freely in tissues makes it a potential tool in medical imaging, particularly for studying brain perfusion (Grant et al., 2011).
Biofuel Production
2-Methylpropan-1-ol, or isobutanol, has been researched as a biofuel. Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase enzymes in Escherichia coli has enabled the anaerobic production of isobutanol, positioning it as a sustainable alternative to fossil fuels (Bastian et al., 2011).
In Photocatalytic Degradation Studies
The photocatalytic degradation of 2-dimethylamino-2-methyl-1-propanol (DMAMP) using TiO2 particles under UV-A radiation was studied. This research contributes to environmental science, particularly in the field of wastewater treatment and photocatalysis (Lu et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBIDPMFSLGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10026-98-9 (hydrochloride), 67874-85-5 (maleate) | |
Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044721 | |
Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropan-1-ol | |
CAS RN |
7005-47-2 | |
Record name | 2-(Dimethylamino)-2-methyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7005-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF CS-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17706 | |
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Record name | 1-Propanol, 2-(dimethylamino)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(DIMETHYLAMINO)-2-METHYLPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWG40UQ9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.